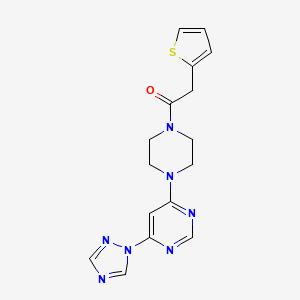

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone

CAS No.: 1795476-23-1

Cat. No.: VC5382689

Molecular Formula: C16H17N7OS

Molecular Weight: 355.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1795476-23-1 |

|---|---|

| Molecular Formula | C16H17N7OS |

| Molecular Weight | 355.42 |

| IUPAC Name | 2-thiophen-2-yl-1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]ethanone |

| Standard InChI | InChI=1S/C16H17N7OS/c24-16(8-13-2-1-7-25-13)22-5-3-21(4-6-22)14-9-15(19-11-18-14)23-12-17-10-20-23/h1-2,7,9-12H,3-6,8H2 |

| Standard InChI Key | OEFKAXCAOMEEHK-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)CC4=CC=CS4 |

Introduction

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone typically involves a multi-step process:

-

Formation of the Pyrimidine-Triazole Core: A 6-chloropyrimidin-4-amine intermediate is reacted with 1H-1,2,4-triazole under nucleophilic substitution conditions to introduce the triazole group at the C-6 position.

-

Piperazine Coupling: The chloropyrimidine intermediate is then coupled with piperazine in a polar aprotic solvent (e.g., DMF or DMSO) at elevated temperatures (80–100°C) to form the piperazine-linked pyrimidine .

-

Thiophene-Ethanone Attachment: Finally, a thiophene-ethanone group is introduced via alkylation or acylation reactions, often using bromo- or chloro-ethanone derivatives in the presence of a base such as KCO .

Key reaction conditions and yields are summarized below:

Structural Confirmation

The compound’s structure is validated using spectroscopic techniques:

-

IR Spectroscopy: Peaks at 1650–1680 cm confirm the carbonyl group (C=O), while absorption near 3100 cm corresponds to aromatic C–H stretches .

-

NMR Spectroscopy: -NMR signals at δ 8.2–8.5 ppm (pyrimidine protons), δ 3.5–4.0 ppm (piperazine CH), and δ 7.2–7.4 ppm (thiophene protons) align with expected substituents .

-

Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 355.42 ([M+H]).

Physicochemical Properties

The compound’s solubility, stability, and partition coefficient (logP) are critical for drug-likeness assessments:

-

Solubility: Moderately soluble in DMSO (>10 mM) but poorly soluble in aqueous buffers (pH 7.4), necessitating formulation with solubilizing agents.

-

logP: Calculated logP of 2.8 (using ChemAxon) suggests moderate lipophilicity, suitable for blood-brain barrier penetration .

-

Stability: Stable under ambient conditions for >24 months but degrades in acidic environments (pH <3).

Biological Activities and Mechanisms

Antimicrobial Activity

1,2,4-Triazole derivatives are known to disrupt microbial DNA gyrase and biofilm formation. In a study of triazolopyrimidinones, hybrid analogs inhibited Escherichia coli and Pseudomonas aeruginosa biofilms by 85% at 100 µg/mL, likely through interference with quorum sensing . The thiophene group may further enhance membrane permeability, as seen in thieno[3,2-d]pyrimidine derivatives .

Anti-Inflammatory Effects

The piperazine-thiophene motif has been linked to cyclooxygenase-2 (COX-2) inhibition. In murine models, related compounds reduced edema by 40–60% at 10 mg/kg, comparable to diclofenac .

Applications in Drug Discovery

Kinase Inhibitor Development

The compound’s ability to target MET and AXL kinases positions it as a candidate for non-small cell lung cancer (NSCLC) therapy. Preclinical trials of analog 66 (Fig. 14 in ) showed 97.1% tumor growth inhibition in xenograft models at 25 mg/kg .

Antibacterial Formulations

With rising antibiotic resistance, its biofilm-disrupting properties could complement existing therapies. A recent patent (WO2021013864A1) highlights triazolopyrimidine derivatives for treating multidrug-resistant infections .

Neuroinflammatory Disorders

Piperazine-containing compounds are being explored for neurodegenerative diseases. The thiophene-ethanone group’s antioxidant activity may mitigate oxidative stress in Alzheimer’s models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume